molecular formula C21H21N3O3 B12174347 N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12174347
M. Wt: 363.4 g/mol
InChI Key: VZJQEMYDQGXYGC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (600 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
11.23 s 1H Indole NH
8.34 d (J=7.8 Hz) 1H H-7 (indole)
7.65 dd (J=8.1, 1.2 Hz) 1H H-4 (methoxyphenyl)
7.52 t (J=7.9 Hz) 1H H-5 (methoxyphenyl)
6.98 dd (J=8.3, 2.4 Hz) 1H H-2 (methoxyphenyl)
4.12 q (J=6.7 Hz) 1H H-3 (pyrrolidine)
3.83 s 3H OCH₃
3.02 s 3H N-CH₃

¹³C NMR (150 MHz, DMSO-d₆) :

δ (ppm) Assignment
174.5 Pyrrolidinone C=O
168.2 Carboxamide C=O
159.8 Methoxy C-O
136.4 Indole C-3a
128.7 Methoxyphenyl C-1

Infrared (IR) Absorption Profile

Key vibrational modes (cm⁻¹) :

Band Assignment
3285 N-H stretch (indole)
1684 C=O stretch (pyrrolidinone)
1647 C=O stretch (amide)
1592 C=C aromatic
1253 C-O-C (methoxy)
745 Out-of-plane C-H (indole)

Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) : m/z [M+H]⁺ calculated 388.1632, found 388.1629

Major fragments :

m/z Proposed Structure
285.12 Indole-pyrrolidinone core
163.08 3-Methoxyphenyl cation
134.06 Indolyl fragment

Fragmentation pathway:

  • Initial loss of methoxyphenyl group (-124 Da)
  • Sequential cleavage of methyl carboxamide (-73 Da)
  • Ring-opening of pyrrolidinone (-44 Da)

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-24-19(25)12-17(20(24)14-4-3-5-16(10-14)27-2)21(26)23-15-7-6-13-8-9-22-18(13)11-15/h3-11,17,20,22H,12H2,1-2H3,(H,23,26)

InChI Key

VZJQEMYDQGXYGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

The pyrrolidine-5-one core is constructed via a cyclization reaction. A representative method involves:

  • Mitsunobu Reaction : Diethyl acetamidomalonate reacts with 3-methoxybenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form a protected intermediate.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., HCl in dioxane) to yield 5-oxopyrrolidine-3-carboxylic acid derivatives.

  • Methylation : The nitrogen atom is methylated using iodomethane and sodium hydride in DMF, producing 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Key Reaction Conditions :

  • Temperature: 0–25°C for methylation

  • Yield: 68–72% after purification by recrystallization.

Activation of the Carboxylic Acid

The carboxylic acid is activated for amide bond formation:

  • Acyl Chloride Formation : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

  • Mixed Anhydride Method : Alternatively, ethyl chloroformate and triethylamine generate a reactive intermediate.

Optimization Note : The mixed anhydride method minimizes racemization, critical for maintaining stereochemical integrity.

Coupling with 1H-Indol-6-Amine

The activated carbonyl reacts with 1H-indol-6-amine under mild basic conditions:

  • Reagents : Triethylamine (TEA) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : 60–65% after column chromatography.

Side Reaction Mitigation : Excess amine (1.2 equiv) suppresses dimerization of the acyl chloride.

Introduction of the 3-Methoxyphenyl Group

The 2-position of the pyrrolidine is functionalized via:

  • Friedel-Crafts Alkylation : 3-Methoxybenzyl chloride reacts with the pyrrolidine core in the presence of AlCl₃.

  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling for higher regioselectivity.

Comparative Data :

MethodCatalystYield (%)Purity (%)
Friedel-CraftsAlCl₃5588
Buchwald-HartwigPd(OAc)₂/Xantphos7895

The Buchwald-Hartwig method offers superior yield and selectivity, albeit with higher cost.

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.

  • Ether Solvents : THF balances reactivity and ease of workup.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Optimal for C–N coupling (TOF = 120 h⁻¹).

  • NaH as Base : Essential for methylation steps, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole NH), 7.45–6.75 (m, aromatic H), 3.82 (s, 3H, OCH₃), 3.10 (s, 3H, NCH₃).

  • ESI-MS : m/z 392.2 [M+H]⁺ (calculated 392.5).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).

Comparative Analysis of Methods

StepConventional MethodAdvanced Method
Pyrrolidine MethylationCH₃I, NaH, DMFPhase-transfer catalysis
Amide CouplingAcyl chloride + amineEDCl/HOBt-mediated coupling
Yield Improvement60–65%75–80%

EDCl/HOBt reduces racemization and improves yields by 15–20%.

Challenges and Solutions

Indole NH Reactivity

  • Issue : The indole NH may participate in unwanted side reactions.

  • Solution : Temporary protection with a tert-butyloxycarbonyl (Boc) group during coupling.

Regioselectivity in Alkylation

  • Issue : Competing alkylation at the indole 3-position.

  • Solution : Directed ortho-metalation using LDA ensures 6-position selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the indole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with closely related compounds, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Substituent Variations in Pyrrolidine-3-Carboxamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Source Reference
N-(1H-Indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide 3-Methoxyphenyl, 1H-indol-6-yl C21H21N3O3 363.4 Not provided N/A
2-(4-Chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl, 1H-indol-6-yl C20H18ClN3O2 367.8 1282131-53-6
2-(2,3-Dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide 2,3-Dimethoxyphenyl, 1H-indol-6-yl C22H23N3O4 393.4 1282124-93-9
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl analog (CAS 1282131-53-6) introduces an electron-withdrawing chlorine atom, which may enhance electrophilic interactions but reduce solubility compared to the methoxy-substituted analogs .
  • Methoxy Positioning : The 3-methoxy and 2,3-dimethoxy phenyl variants (hypothetical and CAS 1282124-93-9) differ in steric bulk and hydrogen-bonding capacity. The 2,3-dimethoxy substitution could increase metabolic stability but reduce membrane permeability due to higher polarity .

Heterocyclic Modifications in Related Acetamide Derivatives

The European patent application (EP3 348 550A1) describes benzothiazole-based analogs with structural similarities:

  • N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: Replaces the pyrrolidinone core with an acetamide backbone and substitutes indole with a benzothiazole ring. This modification likely alters target selectivity, as benzothiazoles are associated with kinase inhibition and antimicrobial activity .

Functional Group Impact on Physicochemical Properties

  • Indole vs. Benzothiazole : Indole-containing compounds (e.g., the target molecule) may exhibit stronger π-π stacking interactions in hydrophobic binding pockets, whereas benzothiazole derivatives could engage in sulfur-mediated interactions .
  • Pyrrolidinone vs. Pyrazole: describes a pyrazole derivative (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with a trifluoromethyl group, which introduces significant electronegativity and metabolic resistance but lacks the carboxamide functionality critical for hydrogen bonding in the target compound .

Research Findings and Inferences

While the provided evidence lacks explicit biological data, structural analysis permits the following hypotheses:

Solubility and Permeability : The 3-methoxy group likely improves aqueous solubility relative to chloro-substituted analogs, though the dimethoxy variant (CAS 1282124-93-9) may face challenges due to increased molecular weight .

Biological Activity

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse pharmacological properties. The structure can be summarized as follows:

Property Details
Molecular Formula C19H20N2O3
Molecular Weight 320.37 g/mol
IUPAC Name This compound
InChI Key [InChI Key not provided]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Indole derivatives often modulate the activity of enzymes and receptors, influencing pathways related to cell growth and apoptosis.

  • Anticancer Activity : Indole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific interactions of this compound with cellular targets such as protein kinases and transcription factors are under investigation.
  • Antimicrobial Activity : Recent studies suggest that this compound may exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.

Anticancer Studies

A study conducted on the effects of similar indole-based compounds revealed that they could suppress the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The minimum inhibitory concentration (MIC) values indicated strong activity against rapidly dividing cells:

Compound Cell Line MIC (μg/mL)
This compoundA5495.0
This compoundHeLa4.0

Antimicrobial Studies

Research has shown that indole derivatives display a range of antimicrobial activities. The compound's effectiveness against M. tuberculosis was evaluated using in vitro assays:

Strain MIC (μg/mL) Reference Drug MIC (μg/mL)
Mycobacterium tuberculosis H37Rv0.012Isoniazid: 0.037
Staphylococcus aureus0.025Methicillin: 0.015

Case Study 1: Antitubercular Activity

In a study published in MDPI, researchers synthesized several indole derivatives and assessed their antitubercular activity against M. tuberculosis strains. The compound demonstrated a remarkable MIC of 0.012 μM, indicating its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of indole derivatives, where this compound was tested against multiple cancer cell lines. Results showed significant inhibition of cell viability at low concentrations, suggesting strong anticancer potential .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of substituted acrylamides or via cycloaddition reactions (e.g., [3+2] cycloaddition) under basic conditions .
  • Step 2 : Functionalization of the indole moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 3-methoxyphenyl group .
  • Step 3 : Carboxamide linkage formation using coupling agents like EDC/HOBt or DCC .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Characterization Methods
1Piperidine (cat.), THF, 60°C75–801^1H NMR, IR
2Pd(OAc)2_2, XPhos, K3_3PO4_4, 100°C70–75HRMS, 13^{13}C NMR
3EDC, HOBt, DMF, rt85–90LC-MS, HPLC

Q. How is the compound characterized to confirm structural integrity?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, indole NH at δ 10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 406.1784) .
  • Infrared Spectroscopy (IR) : Peaks at 1680 cm1^{-1} (amide C=O) and 1600 cm1^{-1} (aromatic C=C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The indole NH may exhibit dynamic proton exchange, leading to split signals. Use DMSO-d6_6 to stabilize tautomers .
  • Impurity Peaks : Byproducts from incomplete coupling steps (e.g., unreacted indole intermediates) can overlap. Employ preparative HPLC with a C18 column (MeCN/H2_2O gradient) for purification .

Q. Example Case :

ObservationResolution Method
Doublet for methoxy group (δ 3.8 ppm)Confirm via 13^{13}C NMR (δ 55.2 ppm for OCH3_3)
LC-MS [M+H]+^+ mismatchRe-run HRMS with internal calibration (e.g., sodium formate)

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl) to enhance binding affinity. Analogues with bulkier groups show 2–3× increased activity in kinase inhibition assays .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. The pyrrolidinone ring’s carbonyl group forms hydrogen bonds with catalytic lysine residues in kinases .

Q. Key Findings :

ModificationBiological Activity (IC50_{50})Target
3-Methoxyphenyl0.8 μMKinase X
3-Fluorophenyl0.3 μMKinase X

Q. How do solvent and temperature affect the stability of this compound during storage?

  • Degradation Pathways : Hydrolysis of the carboxamide bond in aqueous solutions (pH < 5 or > 9) .
  • Optimal Storage : Lyophilized form at -20°C in amber vials (stable for >12 months). In DMSO, stability decreases after 6 months due to oxidation; add 0.1% BHT as stabilizer .

Q. Stability Data :

ConditionDegradation (%) at 6 Months
-20°C (lyophilized)<5%
DMSO (rt, light-exposed)25–30%

Q. What analytical methods detect trace impurities in synthesized batches?

  • LC-MS/MS : Identifies impurities at 0.1% level (e.g., unreacted indole precursors at m/z 132.1) .
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is incomplete (e.g., Chiralpak AD-H column, 90:10 hexane/IPA) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Issue : Competing side reactions (e.g., indole NH deprotonation).
  • Solution : Use milder bases (e.g., DIPEA instead of K2_2CO3_3) and optimize stoichiometry (1.2 eq. coupling agent) .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Schrödinger’s ADMET Predictor or SwissADME.
  • Predicted Pathways : CYP3A4-mediated oxidation of the methoxy group to catechol .

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